2-Pentanethiol

Descripción

Contextualization within Organosulfur Chemistry

2-Pentanethiol, also known as sec-amyl mercaptan, is an organosulfur compound with the chemical formula C₅H₁₂S. smolecule.comnist.gov It belongs to the thiol class of compounds, which are organic molecules containing a sulfhydryl group (-SH). creative-proteomics.comtutorchase.com Thiols are the sulfur analogues of alcohols, a relationship that defines many of their chemical and physical characteristics. tutorchase.comebsco.com Organosulfur compounds are noted for their distinct and often potent odors, and this compound is no exception, possessing a strong, sulfuraceous aroma. smolecule.comguidechem.com

The reactivity of thiols like this compound is a cornerstone of their importance in organic synthesis. The thiol group is more acidic than the corresponding alcohol's hydroxyl group, readily forming a thiolate anion (RS⁻) in the presence of a base. tutorchase.com This thiolate is a potent nucleophile, enabling it to participate in a wide array of chemical reactions, such as the formation of thioethers through reaction with alkyl halides. smolecule.comebsco.com Another hallmark reaction of thiols is their oxidation to form disulfide bonds (-S-S-), a reversible process that is fundamental in various chemical and biological contexts. smolecule.comtutorchase.com

| Property | Value |

| IUPAC Name | pentane-2-thiol |

| Synonyms | sec-Amyl mercaptan, 2-Mercaptopentane |

| CAS Number | 2084-19-7 |

| Molecular Formula | C₅H₁₂S |

| Molecular Weight | 104.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 116-118°C |

| Solubility | Slightly soluble in water; soluble in alcohol |

Data sourced from multiple references. nist.govguidechem.comnbinno.comnih.gov

Significance of the Thiol Functional Group in Organic and Biological Systems

The sulfhydryl (-SH) functional group is responsible for the characteristic reactivity of thiols and plays a vital role in both chemistry and biology. creative-proteomics.comontosight.ai Its nucleophilicity is a key feature, allowing it to react with electrophiles to form new carbon-sulfur bonds, a common strategy in organic synthesis. ebsco.com

In biological systems, the thiol group is of paramount importance. It is famously present in the amino acid cysteine. creative-proteomics.comebsco.com The oxidation of two cysteine residues forms a disulfide bond, a covalent linkage crucial for stabilizing the three-dimensional tertiary and quaternary structures of many proteins, including enzymes and hormones. creative-proteomics.comtutorchase.comontosight.ai The breaking and reforming of these disulfide bonds is a key process in protein folding and function. tutorchase.com

Furthermore, thiols are central to cellular antioxidant defense mechanisms. creative-proteomics.com The tripeptide glutathione (B108866), which contains a cysteine residue, is a primary antioxidant that protects cells from damage caused by reactive oxygen species (ROS). creative-proteomics.comontosight.ai The thiol group can readily donate a hydrogen atom, acting as a reducing agent to neutralize free radicals. creative-proteomics.com Certain enzymes also rely on a cysteine-thiol group in their active site for catalytic activity. ontosight.ai

Historical Trajectory of this compound Research

The research focus on this compound has been largely driven by its identification as a potent, character-impact aroma compound in certain foods. A pivotal moment in its research history was its discovery as a naturally occurring volatile component of guava fruit (Psidium guajava L.) in 1994, where it was noted to contribute significantly to the fruit's distinctive tropical fragrance. researchgate.net

Subsequent research delved into the stereochemistry of the compound in nature. Studies using multidimensional gas chromatography revealed that the characteristic aroma of guava is specifically attributable to the enantiomerically pure (S)-2-Pentanethiol. researchgate.netresearchgate.net This finding highlighted the importance of enantioselectivity in the biosynthesis of natural flavor compounds. researchgate.net

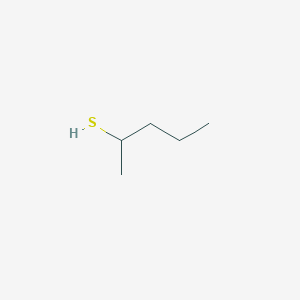

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pentane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSTYFNPKBDELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862827 | |

| Record name | Pentane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 2-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol | |

| Record name | 2-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832 (d20/4) | |

| Record name | 2-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2084-19-7, 110503-18-9 | |

| Record name | 2-Pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2084-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529XY6M4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Pentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Routes and Methodologies for 2 Pentanethiol

Alkylation-Based Synthesis

Alkylation reactions represent a fundamental approach for the formation of carbon-sulfur bonds in the synthesis of thiols. These methods typically involve the reaction of a sulfur-based nucleophile with an alkyl electrophile.

Alkylation of Sodium Hydrosulfide (B80085) with Halogenated Precursors

A prevalent and straightforward method for the synthesis of 2-pentanethiol involves the nucleophilic substitution reaction between a 2-halopentane and sodium hydrosulfide (NaSH). In this SN2 reaction, the hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide from the secondary carbon of the pentane (B18724) chain. The choice of the halogenated precursor can influence the reaction rate, with the reactivity order being I > Br > Cl.

The reaction is typically carried out in a polar solvent, such as an alcohol (e.g., ethanol), to facilitate the dissolution of the reactants. An alcoholic solution of sodium hydrosulfide can be prepared by dissolving sodium in absolute alcohol and then saturating the solution with dry hydrogen sulfide (B99878). orgsyn.org The 2-halopentane, for instance, 2-bromopentane, is then added to this solution. dokumen.pub To prevent the formation of the corresponding di-sec-pentyl sulfide as a byproduct, it is crucial to maintain an excess of the halogenated precursor relative to the sodium hydrosulfide. orgsyn.org The reaction mixture is typically stirred, and the reaction may require heating to proceed at a reasonable rate. After the reaction is complete, the this compound can be isolated by extraction and purified by distillation.

A general representation of this reaction is as follows:

CH₃CH₂CH₂CH(X)CH₃ + NaSH → CH₃CH₂CH₂CH(SH)CH₃ + NaX

(where X = Cl, Br, I)

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| 2-Bromopentane | Sodium Hydrosulfide | Ethanolic solution, excess 2-bromopentane | This compound |

| 2-Chloropentane | Sodium Hydrosulfide | Polar solvent, potential heating | This compound |

Reaction of Pentene with Hydrogen Sulfide

The addition of hydrogen sulfide (H₂S) to an alkene, such as pentene, is another viable route to this compound. This reaction's regioselectivity, which determines whether the thiol group adds to the first or second carbon, is a critical aspect. The synthesis of this compound requires a Markovnikov addition of H₂S to 1-pentene.

In accordance with Markovnikov's rule, the hydrogen atom of H₂S adds to the carbon atom of the double bond that already has more hydrogen atoms, while the sulfhydryl group (SH) adds to the more substituted carbon atom. This selective addition leads to the formation of this compound from 1-pentene.

Conversely, anti-Markovnikov addition, which would yield 1-pentanethiol (B94126), can occur under conditions that promote a radical mechanism, such as in the presence of UV light or radical initiators. nih.gov Therefore, to achieve the desired this compound, conditions that favor an ionic mechanism are necessary. This can be accomplished by using acid catalysts.

| Reactant 1 | Reactant 2 | Catalyst/Condition | Product | Selectivity |

| 1-Pentene | Hydrogen Sulfide | Acid catalyst | This compound | Markovnikov |

| 1-Pentene | Hydrogen Sulfide | UV light/radical initiator | 1-Pentanethiol | Anti-Markovnikov |

Reduction of Disulfides to this compound

The reduction of disulfides provides an alternative pathway to thiol synthesis. This method involves the cleavage of the sulfur-sulfur bond in a disulfide molecule, yielding two thiol molecules.

Application of Hydride Reducing Agents

Di-sec-pentyl disulfide can be effectively reduced to this compound using common hydride reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently employed for this transformation. smolecule.commasterorganicchemistry.com

The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). harvard.edu LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups. harvard.edu The disulfide is dissolved in the solvent, and the LiAlH₄ is added carefully. The reaction is often exothermic and may require cooling. Following the reduction, a careful workup procedure is necessary to quench the excess hydride reagent and to hydrolyze the resulting aluminum salts to facilitate the isolation of the thiol product. harvard.edu

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. youtube.com The reduction of disulfides with NaBH₄ can be performed in alcoholic solvents. The rate of this reduction can be significantly accelerated by the addition of a catalytic amount of a selenol. nih.gov The selenol acts as a catalyst, facilitating the transfer of hydride from the borohydride to the disulfide. nih.gov

| Disulfide Precursor | Reducing Agent | Catalyst (if any) | Solvent | Product |

| Di-sec-pentyl disulfide | Lithium Aluminum Hydride | None | Diethyl ether or THF | This compound |

| Di-sec-pentyl disulfide | Sodium Borohydride | Selenol | Alcohol | This compound |

Direct Synthesis from Alkenes via Hydrothiolation Reactions

Hydrothiolation of alkenes is a direct method for the synthesis of thiols, involving the addition of a thiol S-H bond across a carbon-carbon double bond. For the synthesis of this compound from 1-pentene, a Markovnikov-selective hydrothiolation is required.

While radical-initiated hydrothiolation typically leads to anti-Markovnikov products, certain catalytic systems can promote Markovnikov selectivity. google.com For instance, the use of a gallium(III) triflate (Ga(OTf)₃) catalyst in the presence of trifluoroacetic acid has been shown to promote the Markovnikov hydrothiolation of unactivated alkenes with various thiols. google.com This type of Lewis acid-catalyzed system can activate the alkene towards nucleophilic attack by the thiol, favoring the formation of the more stable secondary carbocation intermediate, which then leads to the 2-thiol product.

Research into transition metal-promoted hydrothiolations has also identified catalysts that can achieve Markovnikov selectivity, presenting a significant advancement over the traditional radical-based methods that yield anti-Markovnikov products. google.com

| Alkene | Thiolating Agent | Catalyst System | Selectivity | Product |

| 1-Pentene | Thiolacetic Acid | Ga(OTf)₃ / TFA | Markovnikov | 2-Acetylthiopentane (precursor to this compound) |

| 1-Pentene | Hydrogen Sulfide | Specific transition metal catalysts | Markovnikov | This compound |

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers: (R)-2-pentanethiol and (S)-2-pentanethiol. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is a significant challenge in organic chemistry and is crucial when the biological or physical properties of the enantiomers differ. rsc.org While specific methods for the stereoselective synthesis of this compound are not extensively documented, strategies can be extrapolated from the synthesis of other chiral thiols. nih.govacs.org

One potential approach involves the use of a chiral auxiliary. This method entails attaching the substrate to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral Ni(II) complex has been used as a chiral auxiliary for the asymmetric synthesis of (R)-S-alkyl cysteines through the nucleophilic addition of alkanethiols. researchgate.net A similar strategy could potentially be adapted for the synthesis of enantiomerically enriched this compound.

Another strategy is the use of a chiral catalyst. A small amount of a chiral catalyst can be used to produce a large amount of an enantiomerically enriched product. For instance, a chiral phosphoric acid has been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides to produce O-protected β-hydroxythiols with high enantioselectivity. acs.org

Finally, enzymatic resolution of a racemic mixture of this compound or a precursor could be employed. This technique uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

| Synthetic Strategy | Description | Potential Application to this compound |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | A chiral precursor could be reacted with a sulfur source, with the auxiliary guiding the formation of one enantiomer of this compound. |

| Chiral Catalyst | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A prochiral pentene derivative could be subjected to an asymmetric hydrothiolation reaction using a chiral catalyst. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | A racemic mixture of this compound or a derivative could be treated with an enzyme that selectively acylates or hydrolyzes one enantiomer. |

Formation of Diastereomeric Derivatives for Chiral Resolution

The resolution of racemic mixtures of chiral compounds like this compound is a fundamental challenge in stereoselective synthesis. A common and effective strategy involves the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral auxiliary. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation.

For instance, chiral triptycene (B166850) derivatives have been successfully resolved by functionalizing them with enantiopure chiral auxiliaries, leading to the formation of diastereomeric pairs that can be separated by chromatography. mdpi.com A similar principle can be applied to this compound. The thiol group can be derivatized with a chiral carboxylic acid or a related compound to form diastereomeric thioesters. The differing properties of these diastereomers would then permit their separation using techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of this compound.

Another approach involves the use of chiral derivatizing agents, such as (1S,2S)- or (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate, which have been used to resolve compounds containing amino groups by forming diastereomeric thioureas that are separable by HPLC. researchgate.net While this specific reagent targets amino groups, the underlying principle of forming separable diastereomers is broadly applicable.

Development of Specific Catalytic or Enzymatic Approaches

Modern synthetic chemistry increasingly relies on catalytic and enzymatic methods to achieve high levels of stereoselectivity. While specific enzymatic or catalytic kinetic resolutions for this compound are not extensively documented in the provided search results, the principles of these methodologies are well-established.

Enzymatic resolution, for example, utilizes the stereospecificity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated forms. researchgate.net A similar enzymatic approach could theoretically be developed for this compound, where an enzyme selectively catalyzes a reaction on one enantiomer, facilitating its separation.

Catalytic approaches often involve the use of chiral metal complexes or organocatalysts. For example, tungsten-promoted synthesis has been used to create functionalized piperidyl variants stereoselectively from a chiral η2-pyridine complex. nih.govacs.org This highlights the potential for developing chiral catalysts that could selectively synthesize or resolve enantiomers of this compound. Furthermore, research into the catalytic oxidation of pentanethiol using nitrogen-doped carbon hollow spheres demonstrates the potential for developing catalysts for reactions involving this thiol, which could be extended to stereoselective transformations. cup.edu.cnresearchgate.net

Role of this compound as a Building Block in Organic Synthesis

This compound serves as a valuable synthon in organic chemistry due to the reactivity of its thiol group. smolecule.comcymitquimica.com It can participate in a variety of reactions, making it a key component in the synthesis of diverse organic molecules.

Intermediate in the Preparation of Sulfur-Containing Compounds

The thiol functional group in this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions with alkyl halides to form thioethers. smolecule.com This reactivity makes it a crucial intermediate in the synthesis of a wide array of sulfur-containing compounds. smolecule.comcymitquimica.com These compounds are significant in various fields, including pharmaceuticals and agrochemicals. smolecule.com For example, the synthesis of piperidyl-modified erythro-methylphenidate derivatives has utilized pentanethiol in a key step. nih.gov

The oxidation of this compound can lead to the formation of disulfides, which are important structural motifs in many biologically active molecules. smolecule.com This reaction is a fundamental transformation in thiol chemistry.

Participation in Thiol-Ene Click Chemistry

Thiol-ene click chemistry has emerged as a powerful and versatile tool for covalent bond formation in materials science, bioconjugation, and polymer synthesis. google.comalfa-chemistry.com This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated by radicals or nucleophiles. alfa-chemistry.com The reaction is characterized by its high efficiency, stereospecificity, and tolerance to a wide range of functional groups, making it a "click" reaction. google.com

This compound, with its reactive thiol group, is a suitable substrate for thiol-ene reactions. This allows for its incorporation into polymers and other materials, imparting specific properties derived from the pentanethiol moiety. The thiol-ene reaction provides a robust method for creating complex molecular architectures and functionalizing surfaces. google.com

Precursor for Advanced Organic Materials in Chemical Research

The ability of this compound to participate in reactions like thiol-ene click chemistry and nucleophilic substitutions makes it a valuable precursor for the synthesis of advanced organic materials. ontosight.ai Its incorporation into polymers can influence their physical and chemical properties. For example, thiol-ene cross-linking is used in the development of self-healing polymers, nanogels, and thermosetting polymers. google.com

Furthermore, organophosphorus compounds containing thiol groups have potential applications in biological research and the development of new drugs. ontosight.ai While not directly this compound, the synthesis of a derivative like 1-Pentanethiol, 2,5-diamino-, dihydrogen phosphate (B84403) (ester) highlights the potential for using functionalized pentanethiols as building blocks for more complex and potentially bioactive molecules. ontosight.ai

Chemical Reactivity and Reaction Mechanisms of 2 Pentanethiol

Oxidation Reactions of the Thiol Moiety

The thiol group of 2-pentanethiol is susceptible to oxidation by various oxidizing agents, leading to the formation of several key sulfur-containing compounds. The nature of the final product is largely dependent on the strength of the oxidizing agent and the reaction conditions employed.

One of the most characteristic reactions of thiols, including this compound, is their oxidation to disulfides. This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. Mild oxidizing agents are typically sufficient to bring about this transformation.

The reaction can be generalized as follows:

2 R-SH + [O] → R-S-S-R + H₂O

For this compound, this reaction yields di(pentan-2-yl) disulfide:

2 CH₃CH(SH)CH₂CH₂CH₃ + [O] → CH₃CH(S-S)CH(CH₃)CH₂CH₂CH₃ + H₂O

Common oxidizing agents used for this conversion include halogens (such as bromine), hydrogen peroxide, and even atmospheric oxygen under certain conditions. The reaction mechanism with bromine, for instance, proceeds under basic conditions. The thiol is first deprotonated to form a more nucleophilic thiolate anion. This thiolate then attacks a bromine molecule in a nucleophilic substitution reaction, forming a sulfenyl bromide intermediate. A second thiolate molecule then attacks the sulfur atom of the sulfenyl bromide, displacing the bromide ion and forming the disulfide bond.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions |

|---|---|

| Bromine (Br₂) | Basic |

| Hydrogen Peroxide (H₂O₂) | Often catalyzed |

The formation of disulfide bonds is a critical reaction in various fields, including biochemistry, where disulfide bridges in proteins are crucial for their tertiary structure.

The oxidation of this compound can proceed beyond the disulfide stage to yield sulfonic acids when stronger oxidizing agents are employed. This multi-step oxidation involves the progressive addition of oxygen atoms to the sulfur atom.

CH₃CH(SH)CH₂CH₂CH₃ + 3[O] → CH₃CH(SO₃H)CH₂CH₂CH₃

The oxidation pathway from a thiol to a sulfonic acid typically proceeds through intermediate species such as sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H). libretexts.org The initial oxidation of the thiol forms a sulfenic acid, which is generally unstable and can be further oxidized to a sulfinic acid. Continued oxidation of the sulfinic acid leads to the final product, the sulfonic acid. libretexts.org

Table 2: Oxidation States of Sulfur in the Pathway from this compound to Pentane-2-sulfonic acid

| Compound | Sulfur Oxidation State |

|---|---|

| This compound | -2 |

| Pentane-2-sulfenic acid | 0 |

| Pentane-2-sulfinic acid | +2 |

Strong oxidizing agents such as concentrated hydrogen peroxide, nitric acid, or potassium permanganate (B83412) are required for this complete oxidation. The resulting sulfonic acids are strong acids, analogous in strength to sulfuric acid. libretexts.org

The oxidation of sulfur-containing compounds is a cornerstone of oxidative desulfurization (ODS) processes, which are employed to remove sulfur from petroleum fractions to produce cleaner fuels. While complex thiophenic compounds are the primary targets in industrial ODS, the underlying principle of oxidizing sulfur to a more polar form is applicable to thiols like this compound.

In a typical ODS system, the fuel is treated with an oxidizing agent in the presence of a catalyst. The sulfur compounds, including thiols, are oxidized to their corresponding sulfoxides and subsequently to sulfones. These oxidized compounds exhibit significantly increased polarity compared to the parent sulfur compounds. This difference in polarity allows for their selective removal from the nonpolar fuel matrix through liquid-liquid extraction with a polar solvent, such as acetonitrile (B52724) or dimethylformamide.

The general scheme for the oxidative desulfurization of a thiol is:

R-SH + [O] → R-SO₂H (Sulfinic acid) or R-SO₃H (Sulfonic acid) → Extraction

This technology is considered a promising alternative or complement to traditional hydrodesulfurization (HDS) because it can be effective for sulfur compounds that are resistant to HDS and operates under milder conditions.

Nucleophilic Character of the Sulfhydryl Group

The sulfur atom in the sulfhydryl group of this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows this compound to participate in a variety of reactions where it attacks electron-deficient centers.

As a potent nucleophile, this compound readily engages in nucleophilic substitution reactions. The deprotonated form of the thiol, the pentane-2-thiolate anion (CH₃CH(S⁻)CH₂CH₂CH₃), is an even stronger nucleophile due to its negative charge. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds.

The rate and mechanism of these substitution reactions are influenced by several factors, including the structure of the electrophile, the nature of the leaving group, and the solvent. For primary and secondary alkyl halides, the reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.org In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. libretexts.org This "backside attack" results in an inversion of stereochemistry at the carbon center if it is chiral. libretexts.org

Table 3: Factors Influencing Sₙ2 Reactions of this compound

| Factor | Favorable Condition for Sₙ2 |

|---|---|

| Substrate | Methyl > Primary > Secondary |

| Leaving Group | I⁻ > Br⁻ > Cl⁻ > F⁻ |

| Nucleophile | Strong (e.g., thiolate) |

A classic example of the nucleophilic character of this compound is its reaction with alkyl halides to form thioethers (also known as sulfides). This reaction, often carried out in the presence of a base to generate the more reactive thiolate anion, is a versatile method for synthesizing a wide range of thioethers.

The general reaction is:

R-SH + R'-X + Base → R-S-R' + Base·HX

For this compound reacting with an alkyl halide such as bromoethane (B45996), the reaction would be:

CH₃CH(SH)CH₂CH₂CH₃ + CH₃CH₂Br + NaOH → CH₃CH(SCH₂CH₃)CH₂CH₂CH₃ + NaBr + H₂O

The mechanism for this reaction with a primary alkyl halide like bromoethane is a classic Sₙ2 pathway. The pentane-2-thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the bromoethane and displacing the bromide ion as the leaving group.

The formation of thioethers is a significant transformation in organic synthesis, as these compounds are valuable intermediates and are found in various biologically active molecules and materials.

Deprotonation to Thiolate Ions and Enhanced Nucleophilicity

The reactivity of this compound is significantly influenced by the acidity of its sulfhydryl (-SH) group. Thiols, in general, are more acidic than their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for the negative charge in the resulting thiolate ion to be dispersed over a larger volume, thus stabilizing the conjugate base. chemistrysteps.commasterorganicchemistry.com The pKa of a typical alkanethiol is around 10-11, making them about 10^5^ times more acidic than corresponding alcohols. masterorganicchemistry.com

In the presence of a base, this compound can be readily deprotonated to form the 2-pentanethiolate ion. This reaction is a simple acid-base equilibrium, where the equilibrium lies far to the right, especially with a strong base like sodium hydroxide.

Reaction Scheme: Deprotonation of this compound

CH₃CH₂CH₂CH(SH)CH₃ + B⁻ ⇌ CH₃CH₂CH₂CH(S⁻)CH₃ + BH

(this compound + Base ⇌ 2-Pentanethiolate + Conjugate Acid)

The formation of the thiolate ion is crucial as it dramatically enhances the nucleophilicity of the sulfur atom. nih.gov While the neutral thiol is a moderate nucleophile, the negatively charged thiolate is a much stronger nucleophile. masterorganicchemistry.comnih.gov This is because the anionic sulfur has a higher electron density and is more readily able to donate its electron pair to an electrophilic center. masterorganicchemistry.com The enhanced nucleophilicity of the thiolate ion makes it a potent reactant in a variety of chemical transformations, particularly in nucleophilic substitution and addition reactions. masterorganicchemistry.comresearchgate.net

| Species | Structure | Relative Nucleophilicity | Key Characteristics |

|---|---|---|---|

| This compound | CH₃CH₂CH₂CH(SH)CH₃ | Moderate | Neutral molecule, acts as a weak to moderate nucleophile. |

| 2-Pentanethiolate | CH₃CH₂CH₂CH(S⁻)CH₃ | High | Anionic species, significantly more nucleophilic than the corresponding thiol. |

Electrophilic Reactivity Studies with this compound as a Model Nucleophile

Due to its well-defined structure as a secondary thiol and the high nucleophilicity of its corresponding thiolate, this compound serves as an excellent model compound for studying the reactivity of thiols with various electrophiles. Such studies provide fundamental insights into reaction mechanisms, selectivity, and the influence of steric and electronic effects on thiol reactivity.

The 2-pentanethiolate ion exhibits selective reactivity towards a range of electrophiles, primarily dictated by the principles of the Hard and Soft Acids and Bases (HSAB) theory. nih.gov The thiolate anion is considered a soft nucleophile due to the large and polarizable nature of the sulfur atom. nih.govresearchgate.net According to HSAB theory, soft nucleophiles preferentially react with soft electrophiles. nih.gov

This principle governs the high reactivity of 2-pentanethiolate with soft electrophiles such as alkyl halides (especially primary and secondary ones), Michael acceptors (α,β-unsaturated carbonyl compounds), and epoxides. researchgate.netyoutube.com

Alkyl Halides : 2-Pentanethiolate readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with primary and secondary alkyl halides to form thioethers (sulfides). The reaction is efficient due to the excellent nucleophilicity of the thiolate and its relatively low basicity, which minimizes competing elimination (E2) reactions. masterorganicchemistry.com

Michael Acceptors : In reactions with α,β-unsaturated carbonyl compounds, 2-pentanethiolate undergoes conjugate addition (Michael addition). The soft thiolate preferentially attacks the soft electrophilic β-carbon of the unsaturated system.

Epoxides : The thiolate will attack the less sterically hindered carbon of an epoxide ring in a ring-opening reaction, which also follows an Sₙ2-type mechanism. youtube.com

| Electrophile Class | Example Electrophile | Reaction Type | Expected Product with 2-Pentanethiolate | Reactivity Rationale (HSAB) |

|---|---|---|---|---|

| Primary Alkyl Halide | 1-Bromobutane | Sₙ2 Substitution | 2-(Butylthio)pentane | Soft-Soft Interaction |

| Secondary Alkyl Halide | 2-Bromopropane | Sₙ2 Substitution | 2-(Isopropylthio)pentane | Soft-Soft Interaction |

| Michael Acceptor | Methyl vinyl ketone | Michael Addition | 4-(Pentan-2-ylthio)butan-2-one | Soft-Soft Interaction |

| Epoxide | Propylene oxide | Ring-Opening | 1-(Pentan-2-ylthio)propan-2-ol | Soft-Soft Interaction |

The reactivity of 2-pentanethiolate is not universal, and it exhibits a lack of reactivity or alternative reaction pathways with certain electrophiles, primarily due to steric hindrance and competing reactions. fastercapital.com

A notable example is the reaction with tertiary alkyl halides. While 2-pentanethiolate is a strong nucleophile, the steric bulk around the tertiary electrophilic carbon prevents the backside attack required for an Sₙ2 reaction. youtube.com Instead of substitution, the thiolate, which retains some basicity, will act as a base and promote an E2 elimination reaction, leading to the formation of an alkene. msu.edu

Similarly, while 2-pentanethiolate can react with acyl chlorides to form thioesters, this reaction can be less favorable compared to reactions with softer electrophiles if other reaction pathways are available. The carbonyl carbon of an acyl chloride is considered a harder electrophile. While the reaction can occur, the conditions might need to be optimized to favor this pathway over others.

| Electrophile Class | Example Electrophile | Expected Major Pathway | Reason for Lack of Sₙ2 Reactivity |

|---|---|---|---|

| Tertiary Alkyl Halide | tert-Butyl bromide | E2 Elimination | Severe steric hindrance at the electrophilic carbon prevents backside attack. |

| Highly Hindered Secondary Halide | Diisopropylmethyl bromide | Slow Sₙ2 / E2 Elimination | Significant steric hindrance slows down the Sₙ2 reaction, allowing elimination to compete. |

General Principles of Thiol Reactivity in Complex Chemical Transformations

The study of this compound's reactivity illustrates several general principles that are fundamental to understanding the role of thiols in more complex chemical transformations.

Acidity and Thiolate Formation : The acidity of the S-H bond is a gateway to the highly reactive thiolate species. In any reaction medium, the pH or the presence of a base will be a critical factor in determining whether the thiol or the more nucleophilic thiolate is the predominant reactive species. algoreducation.com

Nucleophilicity vs. Basicity : Thiolates are excellent nucleophiles but weaker bases compared to their alkoxide counterparts. masterorganicchemistry.com This characteristic allows them to be effective in substitution reactions with substrates where elimination might otherwise be a major competing pathway. masterorganicchemistry.com

Soft Nucleophile Character : The "softness" of the sulfur atom is a key determinant of its reactivity profile. Thiols and thiolates will preferentially react with soft electrophiles, a principle that is widely used to direct the outcome of complex reactions and is a cornerstone of their utility in organic synthesis and biochemistry. nih.govresearchgate.net

Steric Accessibility : The outcome of a reaction involving a thiol is highly dependent on the steric environment of both the thiol and the electrophile. As seen with this compound, which is a secondary thiol, steric hindrance can influence reaction rates and can shift the reaction pathway from substitution to elimination, particularly with bulky electrophiles. fastercapital.comnih.gov

These principles are not only crucial in synthetic organic chemistry but also in biological systems, where the thiol group of cysteine residues in proteins exhibits similar reactivity, playing a vital role in enzyme catalysis and protein structure. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques for 2 Pentanethiol Research

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental in elucidating the molecular structure of 2-pentanethiol. jchps.compsu.edu These methods probe the vibrational energy levels of a molecule. up.ac.za IR spectroscopy measures the absorption of infrared radiation, which induces a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, resulting from a change in the molecule's polarizability. jchps.comup.ac.za

For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must lead to a change in the molecule's polarizability. up.ac.za This complementary nature makes the combined use of IR and Raman spectroscopy a powerful tool for structural determination. jchps.compsu.edu The vibrational spectra of this compound, like other alkanethiols, are characterized by specific bands corresponding to the stretching and bending of its various bonds, such as C-H, C-C, and the distinctive S-H bond. The region from approximately 1500 to 500 cm⁻¹ in an IR spectrum, known as the fingerprint region, contains complex absorptions mainly from bending vibrations and provides a unique pattern for each compound. apacwomen.ac.in

Research has utilized vibrational spectroscopy to study the addition reactions of thiols, providing insights into the structural changes occurring during these processes. researchgate.net A complete assignment of the vibrational fundamentals observed from infrared and Raman spectra allows for a detailed understanding of the molecule's structure and bonding. researchgate.net

Electronic Spectroscopy (Ultraviolet-Visible) in Reaction Pathway Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reaction pathways involving this compound. youtube.comchemrxiv.org This technique measures the absorption of UV or visible light, which promotes electrons to higher energy states. technologynetworks.com The resulting absorption spectrum can serve as a fingerprint for a molecule, aiding in its identification and in assessing the purity of a sample. youtube.comtechnologynetworks.com

In the context of reaction monitoring, UV-Vis spectroscopy allows for the real-time tracking of changes in the concentration of reactants, intermediates, and products. youtube.comspectroscopyonline.com This is particularly useful for studying chemical kinetics, as it provides insights into reaction rates and mechanisms. youtube.com For instance, the progress of a reaction involving this compound could be monitored by observing the appearance or disappearance of characteristic absorption bands in the UV-Vis spectrum. avantes.com The combination of UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, allowing for a more precise correlation of data and deeper mechanistic insights during reaction monitoring. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational preferences and intermolecular interactions of this compound. researchgate.netcopernicus.org Solution NMR can analyze the structure of small molecules and is particularly useful for studying protein-ligand interactions under physiological conditions. mdpi.com

High-resolution ¹H NMR spectra can reveal the presence of different conformers in solution. copernicus.org For conformationally flexible molecules like this compound, NMR can determine the proportions of predominant conformers by analyzing variations in interatomic distances and chemical shifts. mdpi.com For example, the analysis of coupling constants in NMR spectra can provide information about the rotational isomers present. researchgate.net This is crucial for understanding how the molecule's shape influences its reactivity and biological activity.

NMR is also instrumental in studying how this compound interacts with other molecules, such as proteins. mdpi.com Techniques like chemical shift perturbation can map the binding sites of ligands on a protein by monitoring changes in the NMR spectrum of the macromolecule upon addition of the ligand. mdpi.com

Saturation Transfer Difference (STD) NMR for Ligand-Receptor Binding Assessments

Saturation Transfer Difference (STD) NMR is a specialized and highly effective NMR method for studying the binding of small molecule ligands, like this compound, to large receptor molecules such as proteins. glycopedia.eunih.gov This technique is particularly valuable for detecting weak or transient interactions. nih.govspringernature.com

The STD-NMR experiment works by selectively saturating a part of the receptor's NMR spectrum. glycopedia.eu This saturation is transferred to any bound ligands through a process called spin diffusion. glycopedia.euspringernature.com When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. nih.gov By subtracting a reference spectrum (where the receptor is not saturated) from the saturated spectrum, a "difference" spectrum is obtained. glycopedia.eu This STD spectrum exclusively shows the signals of the protons of the ligand that were in close contact with the receptor, effectively mapping the binding epitope. researchgate.netd-nb.info

STD-NMR can be used to screen for binding, determine dissociation constants (KD), and identify the specific parts of a ligand that are crucial for the interaction. researchgate.netfrontiersin.org The intensity of the STD signals provides information about the proximity of each ligand proton to the receptor surface. glycopedia.eu

Mass Spectrometry (MS) in Compound Identification and Purity Assessments

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and purity assessment of this compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). spectroinlets.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for precise identification. spectroinlets.com

MS is widely used in various fields, including food and beverage analysis, environmental monitoring, and pharmaceutical research, to identify and quantify compounds. spectroinlets.comwikipedia.org For a volatile compound like this compound, MS techniques are essential for confirming its presence in complex mixtures and for ensuring the purity of standards and synthesized materials. The NIST Mass Spectrometry Data Center provides reference spectra for compounds like this compound, which can be used for comparison and identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for the analysis of volatile compounds like this compound. wikipedia.org In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph before each component enters the mass spectrometer for detection and identification. thermofisher.com

GC-MS is extensively used for the analysis of aromatic compounds in foods and beverages, environmental contaminants, and in forensic science. wikipedia.orgthermofisher.com For this compound, GC-MS can be used to identify its presence in natural products, such as guava fruit, and to determine its enantiomeric distribution. researchgate.net The technique's high sensitivity and specificity allow for the detection of trace amounts of the compound. wikipedia.org

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard non-polar) | 751 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 782 | nih.gov |

| Kovats Retention Index (Standard polar) | 992, 967.9, 964.9 | nih.gov |

This interactive table provides Kovats retention indices for this compound, which are used in gas chromatography to identify compounds.

Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Ultraperformance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS)

Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and its more advanced variant, UPLC-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS), offer enhanced separation efficiency and mass accuracy for analyzing complex samples. waters.com UPLC utilizes smaller particle sizes in the chromatography column, leading to better resolution and faster analysis times compared to traditional HPLC. waters.com

These techniques are particularly useful for analyzing thiols in complex matrices like food and beverages. researchgate.netresearchgate.net To improve sensitivity and stability, thiols are often derivatized before analysis by LC-MS. frontiersin.org UPLC-Q-TOF MS provides high-resolution mass data, which allows for the determination of the elemental composition of unknown compounds, aiding in their definitive identification. frontiersin.orgnih.gov For instance, this method has been successfully used to identify and quantify various thiols, including isomers of pentanethiol, in Chinese liquor (Baijiu) for the first time. researchgate.netfrontiersin.orgnih.gov The high sensitivity of UPLC-MS/MS allows for the detection of thiols at very low concentrations. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Butanethiol |

| 1-Pentanethiol (B94126) |

| 2-Furfurylthiol |

| 2-Methyl-3-furanthiol |

| 4,4'-Dithiodipyridine |

| Ethyl 2-mercaptoacetate |

| Guaiazulene |

Analytical Methodologies for 2 Pentanethiol Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-pentanethiol from complex sample matrices. Both gas and liquid chromatography have been employed, often requiring specific column chemistries and detection systems to achieve the necessary sensitivity and selectivity.

Gas chromatography (GC) is a frequently used method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net For compounds containing sulfur, detection can be challenging with standard detectors. Therefore, specialized sulfur-selective detectors are employed to enhance sensitivity and selectivity, minimizing interferences from the sample matrix.

The Sulfur Chemiluminescence Detector (SCD) is a highly selective and sensitive detector for sulfur-containing compounds. In the analysis of this compound in guava fruit, GC-SCD has proven to be an effective method. researchgate.net The SCD works by combusting sulfur compounds to produce sulfur monoxide (SO), which then reacts with ozone to generate an excited state of SO2. The light emitted upon its return to the ground state is measured, providing a signal that is specific to sulfur. researchgate.net This selective detection is crucial when analyzing trace amounts of thiols in complex food matrices. researchgate.net Another sulfur-specific detector is the pulsed flame photometric detector (GC-PFPD), which offers detection limits in the picogram range and provides enhanced sensitivity compared to older flame photometric detectors. acs.org

A study on guava fruit volatiles utilized a GC system equipped with an SCD to analyze for this compound. researchgate.net The instrumental setup is detailed in the table below.

Table 1: GC-SCD Instrumental Parameters for this compound Analysis in Guava Fruit researchgate.net

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Siemens Sichromat 2-8 |

| Detector | Sievers Model 350 B SCD |

| Column | DB-WAX (30 m x 0.32 mm i.d., 0.25 µm film thickness) |

| Oven Temperature Program | 40°C (2 min hold), ramp at 4°C/min to 220°C (10 min hold) |

| Injector Temperature | 230°C |

| Detector Interface Temp | 240°C |

| Carrier Gas | Helium |

| SCD Burner Gases | Hydrogen (100 ml/min), Air (40 ml/min) |

Source: Adapted from König et al., 1998. researchgate.net

Multidimensional gas chromatography (MDGC), including comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power compared to single-column GC. researchgate.netmdpi.com This is particularly valuable for analyzing trace odorants in complex samples like foods and beverages. researchgate.netresearchgate.net MDGC systems use two columns of different polarity connected via a switching device (e.g., a Deans switch) or a modulator. researchgate.netmdpi.com This allows for the selective transfer of a portion of the eluent from the first column (the "heart-cut") to a second column for further separation. researchgate.netacs.orgnih.gov

Enantioselective MDGC (enantio-MDGC) is an established method for controlling the authenticity of flavors and fragrances. researchgate.net This technique was successfully applied to determine the enantiomeric distribution of this compound in guava fruit for the first time. researchgate.net The system involved a pre-column (non-chiral) and a main column (chiral). A specific segment of the chromatogram from the first column, containing the this compound, was transferred to the second, chiral column for enantiomeric separation. researchgate.net This heart-cutting technique prevents overloading of the main column and allows for precise separation of the target chiral compounds. acs.orgnih.gov

Table 2: MDGC System Configuration for this compound Analysis researchgate.net

| Parameter | Pre-Column | Main Column (Chiral) |

|---|---|---|

| Gas Chromatograph | Carlo Erba HRGC 4160 | Carlo Erba HRGC Mega 2 |

| Column Type | DB-WAX | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV-1701 |

| Dimensions | 30 m x 0.32 mm i.d. | 25 m x 0.25 mm i.d. |

| Film Thickness | 0.25 µm | 0.15 µm |

| Temperature Program | 60°C (2 min hold), ramp at 4°C/min to 180°C | 40°C (isothermal) |

| Carrier Gas | Hydrogen | Hydrogen |

| Detector | FID | SCD |

| Heart-Cut Time | 9.8 min | N/A |

| Cut Time Interval | 8.8–10.5 min | N/A |

Source: Adapted from König et al., 1998. researchgate.net

While GC is common for volatile thiols, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), offers an alternative, especially for less volatile or thermally unstable thiols. tandfonline.comfrontiersin.org A key challenge in LC analysis of thiols is their lack of a strong chromophore for UV detection. acs.org Therefore, derivatization with a fluorescent or UV-active reagent is a common strategy to enhance detection. tandfonline.comacs.orgresearchgate.net

Several derivatizing agents have been developed for the HPLC analysis of thiols, including monobromobimane (B13751) and 4,4'-dithiodipyridine (DTDP). tandfonline.comacs.org For instance, a UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for quantifying volatile thiols in Chinese liquor (Baijiu). frontiersin.org In this method, thiols were derivatized with DTDP, which reacts rapidly at the sample's natural pH. The resulting stable derivatives were then analyzed by UPLC-MS/MS, providing high accuracy and sensitivity. frontiersin.orgacs.org This approach successfully identified 1-pentanethiol (B94126) in Baijiu for the first time. frontiersin.org The limits of quantification (LOQs) achieved with this UPLC-MS/MS method were significantly lower than those from typical GC methods. frontiersin.org

LC can also be coupled with electrochemical detectors, which can determine thiols and disulfides independently. tandfonline.com

Table 3: Comparison of LC-based Thiol Detection Methods

| Technique | Derivatizing Agent | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Monobromobimane | Fluorescence | Optimal derivatization pH is 7.75–8.0. | tandfonline.com |

| HPLC-MS/MS | 4,4'-dithiodipyridine (DTDP) | Tandem Mass Spectrometry (MRM) | Simple, rapid method for wine thiols; no pH adjustment needed. | acs.org |

| UPLC-MS/MS | 4,4'-dithiodipyridine (DTDP) | Tandem Mass Spectrometry (MRM) | Identified 1-pentanethiol in Baijiu; LOQs lower than GC methods. | frontiersin.org |

Enantiospecific Analysis of this compound

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. researchgate.net The sensory properties of these enantiomers can differ significantly, making their individual analysis crucial for flavor and authenticity studies. oup.com For example, the characteristic "tropical" aroma of guava fruit is attributed specifically to the (S)-enantiomer of this compound. researchgate.netoup.com

Chiral gas chromatography is the primary technique for separating the enantiomers of volatile compounds like this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

The enantiospecific analysis of this compound in guava was performed using an enantioselective multidimensional gas chromatography (enantio-MDGC) setup. researchgate.net The analysis revealed that only the (S)-enantiomer was present in guava fruit extracts, with an enantiomeric excess (e.e.) of greater than 99%. researchgate.net The elution order was confirmed by synthesizing and analyzing optically pure (S)-2-pentanethiol. researchgate.net This finding is significant for authenticity studies of flavorings that claim to have 'tropical' notes derived from guava. researchgate.net

The success of chiral GC separation depends entirely on the chiral selector incorporated into the stationary phase. For the separation of this compound enantiomers, modified cyclodextrins have been used effectively as chiral selectors. researchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. tum.de By derivatizing the hydroxyl groups of the cyclodextrin (B1172386) with various functional groups, their enantioselective properties can be finely tuned. tum.de

In the analysis of this compound, a stationary phase containing heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin was used. researchgate.net This specific derivative provided the necessary chiral recognition to separate the (S)- and (R)-enantiomers of this compound, allowing for the determination of the enantiomeric distribution in a natural product. researchgate.net The replacement of a hydroxyl group with a thiol group (e.g., comparing 2-pentanol (B3026449) to this compound) was found to have no significant negative impact on the enantiomeric separation when using this type of cyclodextrin derivative. tum.de

Table 4: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₁₂S |

| 1-Pentanethiol | C₅H₁₂S |

| 2-Pentanol | C₅H₁₀O |

| 4,4'-dithiodipyridine (DTDP) | C₁₀H₈N₂S₂ |

| Air | N/A |

| Helium | He |

| Hydrogen | H₂ |

| Monobromobimane | C₁₀H₁₁BrN₂O₂ |

| Ozone | O₃ |

| Sulfur dioxide | SO₂ |

| Sulfur monoxide | SO |

| (S)-2-Pentanethiol | C₅H₁₂S |

| (R)-2-Pentanethiol | C₅H₁₂S |

Extraction and Pre-concentration Techniques for Thiol Compounds

The analysis of volatile thiols like this compound is often challenging due to the complexity of the sample matrix and the compound's reactive nature and low concentration. frontiersin.orgnih.gov Therefore, extraction and pre-concentration steps are essential to isolate and enrich these compounds before instrumental analysis.

A widely employed strategy for the selective extraction of thiols involves the use of organomercury compounds, with p-Hydroxymercuribenzoic acid (pHMB) being a prominent example. acs.orgjfda-online.com This method leverages the high affinity of the mercury atom in pHMB for sulfur, leading to the formation of stable thiol-pHMB complexes. acs.org This technique has been successfully applied to isolate and determine polyfunctional thiols in complex matrices such as beer, hops, and cheese. acs.orgresearchgate.netresearchgate.net

The general procedure involves the direct extraction of thiols from aqueous samples using the sodium salt of pHMB. acs.org For thiols present in organic solvent extracts, pHMB is used to concentrate them. acs.org The resulting thiol-pHMB complexes can then be loaded onto a strongly basic anion-exchanger column. acs.org The volatile thiols are subsequently released from the column by percolating a solution of a compound with a strong affinity for the mercury complex, such as L-cysteine hydrochloride monohydrate. acs.org An alternative approach involves eluting a beverage, like wine, through a column containing a pHMB absorbent. acs.org

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are fundamental techniques for isolating and concentrating volatile compounds from various sample matrices. nih.gov

Liquid-Liquid Extraction (LLE) is a method used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. libretexts.orgumlub.pluchicago.edu The choice of solvent is critical and depends on the properties of the target analyte. quizlet.com For instance, a study on guava fruit, where this compound is a key aroma component, utilized direct extraction of the fruit juice with dichloromethane. researchgate.net In another application, the analysis of thiols in the Chinese liquor Baijiu involved a derivatization step followed by LLE. frontiersin.org

Solid-Phase Extraction (SPE) is a technique where a sample is passed through a solid sorbent material, which retains the analytes of interest. researchgate.net The analytes are then eluted with a suitable solvent. SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes. C18 cartridges are a common type of SPE sorbent used for the extraction of organic compounds. frontiersin.org For example, in the analysis of thiols in Baijiu, after derivatization, the sample was loaded onto a C18 SPE cartridge to concentrate the thiol derivatives before analysis. frontiersin.org

Other related extraction techniques include:

Solid-Phase Microextraction (SPME) : A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. nih.gov

Stir Bar Sorptive Extraction (SBSE) : This method uses a magnetic stir bar coated with a sorbent phase to extract analytes and is known for its high sensitivity. nih.govmdpi.com

Solvent-Assisted Flavor Evaporation (SAFE) : A vacuum distillation technique used for the gentle isolation of volatile compounds. nih.gov

The selection of an appropriate extraction method depends on factors such as the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. acs.org

Reference Standard Applications in Analytical Chemistry Research

Reference standards are highly purified and well-characterized compounds that serve as a benchmark for quality, purity, and potency in analytical testing. pharmagrowthhub.com this compound, with its distinct chemical and sensory properties, is utilized as a reference standard in analytical chemistry for various purposes. lookchem.com

Calibration is a fundamental process in quantitative analysis, establishing the relationship between the analytical signal and the concentration of the analyte. nih.gov Using a reference standard of this compound allows for the accurate calibration of analytical instruments such as gas chromatographs (GC) and liquid chromatographs (LC). lookchem.comresearchgate.net This process ensures the reliability and accuracy of the quantification of this compound in unknown samples. lookchem.comresearchgate.net A calibration curve is typically generated by analyzing a series of solutions with known concentrations of the this compound standard. nih.gov The response of the instrument to these standards is then used to determine the concentration of this compound in the sample being tested.

The use of reference standards is crucial for method validation and ensuring that an analytical procedure will generate data of acceptable quality. bioglobax.com

This compound's distinct characteristics make it a valuable compound for the development and validation of new analytical methods aimed at detecting and quantifying thiols. lookchem.com For instance, research into new derivatization reagents or new selective columns for chromatography often employs a range of standard compounds, including this compound, to test the efficacy and selectivity of the new method.

In a study developing a new method for analyzing volatile thiols in Chinese liquor, 1-pentanethiol (an isomer of this compound) was one of the target analytes used to validate a novel UPLC-MS/MS strategy. frontiersin.orgnih.gov This involved derivatizing the thiols to enhance their detection by mass spectrometry. frontiersin.orgnih.gov The use of a standard allowed for the determination of key method parameters such as the limit of detection (LOD) and limit of quantification (LOQ). frontiersin.orgnih.gov

Furthermore, in the development of solid-phase nano-extraction techniques, 1-pentanethiol has been used to treat gold nanoparticles to facilitate the release of extracted analytes for subsequent analysis. qu.edu.iqnih.govresearchgate.net

Development of Sensor Platforms for Volatile Thiol Compound Detection

The detection of volatile organic compounds (VOCs), including thiols, is of significant interest for applications in environmental monitoring, healthcare, and industrial safety. researchgate.net This has driven the development of various sensor platforms designed for rapid and sensitive detection. nih.gov

Recent advancements have focused on chemiresistors and surface-enhanced Raman scattering (SERS) based sensors. Chemiresistors, particularly those based on functionalized gold nanoparticles, show promise for VOC detection due to their potential for selectivity and operation at ambient temperatures. rsc.org The functionalization of these nanoparticles with specific thiol monolayers can enhance their sensitivity and selectivity towards target analytes. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique for the detection of chemical analytes at very low concentrations. mdpi.com Researchers have developed cellulose-based SERS substrates for the detection of thiol compounds in both liquid and vapor phases. mdpi.com These substrates, which can be fabricated cost-effectively, allow for the sensitive and reliable detection of thiols. mdpi.com

In one study, a colorimetric sensor array was developed for the detection of various volatile organic compounds. biorxiv.org 1-Pentanethiol was used as one of the target analytes to test the response of the sensor materials. biorxiv.org The sensor's performance, including its limit of detection, was evaluated using different concentrations of the volatile analytes. biorxiv.org

The development of these sensor platforms, often using compounds like this compound and its isomers as model analytes, paves the way for portable and real-time monitoring of volatile thiols in various environments.

Biological Activity and Olfactory Perception of 2 Pentanethiol

Contribution to Food Flavor Profiles and Aroma Characteristics

2-Pentanethiol, an organosulfur compound, is a notable contributor to the aroma and flavor of various foods and is utilized in flavor research for its distinct sensory properties.

Role as a Flavoring Agent in Food Systems Research

This compound is employed as a flavoring agent in the food industry and in research to create complex and nuanced flavor profiles. lookchem.comsmolecule.com Its capacity to impart a range of notes, from sulfurous and roasted to fruity, makes it a valuable component in the development of new food and beverage products. lookchem.com The compound's volatile nature and potent aroma mean it plays a significant role in enhancing and modifying flavors in various food systems. smolecule.com Research has identified this compound as a naturally occurring volatile component in foods such as guava and yellow passion fruit. lookchem.comchemicalbook.com It was once specifically attributed to the characteristic fragrance of fresh guava fruit. acs.orgresearchgate.net However, some more recent studies on guava fruit character did not detect its presence, indicating the complexity of food aroma composition and the potential for variations based on factors like fruit variety and ripeness. acs.orgacs.org

Investigation of Distinctive Olfactory Properties and Sensory Thresholds

This compound possesses a distinct and potent odor, generally characterized as unpleasant, sulfuraceous, and gassy. chemicalbook.comguidechem.comechemi.com However, its aroma profile is multifaceted, especially when evaluated at specific concentrations for flavor purposes. As a class, volatile sulfur compounds are known for their sensory potency at very low concentrations due to their low aroma and taste thresholds. acs.org

Detailed sensory analysis has provided specific descriptors and thresholds for this compound:

| Parameter | Concentration | Sensory Descriptors |

| Aroma Characteristics | 0.1% | Sulfurous, ripe fruity, pineapple and tropical fruit-like with a sautéed and roasted savory nuance. chemicalbook.com |

| Taste Characteristics | 0.1 ppm | Sulfurous coffee and bacon with roasted savory and tropical pulpy pineapple-like notes. lookchem.comchemicalbook.com |

Interactions with Human Olfactory Receptors

The human sense of smell for thiols like this compound is mediated by specific olfactory receptors (ORs), and this interaction can be modulated by the presence of metal ions.

Specificity of Odorant Receptors (e.g., OR2T11) to Thiol Ligands

Research has identified the human olfactory receptor OR2T11 as being particularly responsive to low-molecular-weight thiols. nih.govwikipedia.org This receptor is activated by a range of small monothiols, including one- to four-carbon straight- and branched-chain thiols, as well as some branched-chain five-carbon thiols, such as this compound. nih.govbatistalab.comresearchgate.net Studies screening OR2T11 against various compounds have shown that it responds to these thiols but not to longer-chain thiols or the alcohol counterparts of the responsive thiols, suggesting a compact receptor dimension. batistalab.comresearchgate.netresearchgate.net This specificity indicates that OR2T11 is a specialized receptor for detecting certain volatile sulfur compounds. nih.gov The activation of different combinations of olfactory receptors by various odorants is what allows the brain to perceive a vast array of distinct smells. researchgate.net

Computational and Mutagenesis Studies of Olfactory Receptor Binding Sites

The detection of thiols, including this compound, is facilitated by a family of G-protein-coupled receptors (GPCRs). batistalab.com Understanding the binding of these odorants is challenging due to the lack of X-ray structural models for most olfactory receptors. batistalab.comnih.gov To overcome this, researchers employ computational methods like molecular dynamics simulations and homology modeling, combined with experimental techniques such as site-directed mutagenesis. nih.govresearchgate.netnih.gov

One key receptor identified as responsive to this compound is the human olfactory receptor OR2T11. batistalab.com Computational and mutagenesis studies have revealed specific features of this interaction:

Multiple Binding Sites: Computational models suggest that OR2T11 possesses two distinct binding sites for thiol-based odorants. batistalab.com

Role of Metals: The response of OR2T11 to low-molecular-weight thiols is significantly influenced by the presence of metal ions, particularly copper and silver. batistalab.com QM/MM (Quantum Mechanics/Molecular Mechanics) optimized models show a copper ion (Cu+) at the binding site of OR2T11, coordinated by amino acid residues M115 and C238, as well as the amine group of N241. batistalab.com This metal-ion involvement appears to be a specific phenomenon, as it is not observed in all olfactory receptors. batistalab.com

Receptor Specificity: While OR2T11 responds to this compound, it does not respond to its alcohol counterpart or to longer-chain monothiols (C5 to C10). batistalab.com Other related receptors, such as OR2T2 and OR2T8, have been found to be activated by the linear isomer, 1-pentanethiol (B94126). oup.comresearchgate.net This highlights the specificity of olfactory receptors, where small structural changes in the ligand can lead to different receptor activation patterns. nih.gov The concept of combinatorial coding suggests that a single odorant can bind to several ORs with varying affinities, creating a unique activation profile that the brain interprets as a specific smell. nih.gov

Table 1: Summary of Computational and Mutagenesis Findings for this compound Olfactory Receptor Interaction

| Study Focus | Key Findings | Receptor(s) Implicated | Methodology |

|---|---|---|---|

| Receptor Binding | This compound is an agonist for the human olfactory receptor OR2T11. batistalab.com | OR2T11 | Luciferase Reporter Gene System, GloSensor System |

| Binding Site Modeling | Computational models predict two distinct binding sites within the OR2T11 receptor. batistalab.com | OR2T11 | Homology Modeling, QM/MM Calculations |

| Metal Ion Influence | The presence of copper (Cu+) and silver (Ag+) ions potentiates the response of OR2T11 to small thiols. batistalab.com | OR2T11 | Site-Directed Mutagenesis, Functional Assays |

| Amino Acid Involvement | Cysteine and methionine residues (M115, C238) are implicated in coordinating the metal ion within the OR2T11 binding site. batistalab.comnih.gov | OR2T11 | Site-Directed Mutagenesis, QM/MM Modeling |

Research into this compound as a Fragrance Ingredient in Perfumery and Aromatherapy

The distinct and potent aroma of this compound has led to its exploration as an ingredient in the fragrance and flavor industries. smolecule.comlookchem.com

Research indicates that this compound is utilized in perfumery and aromatherapy for its unique and complex scent profile. lookchem.com Its aroma is described as sulfurous with pronounced fruity notes, including pineapple and tropical fruit, complemented by savory, roasted nuances. lookchem.com This complexity allows it to be used in creating distinctive and lasting fragrances for products like perfumes and colognes. lookchem.com It was also previously identified as a compound contributing to the character of guava fruit. acs.org

Table 2: Aroma Profile of this compound

| Aroma Descriptor | Associated Nuances | Source(s) |

|---|---|---|

| Sulfurous | Gassy, Roasted, Savory, Sautéed | lookchem.com |

| Fruity | Ripe Fruit, Pineapple, Tropical Fruit, Guava-like | lookchem.comacs.org |

Natural Occurrence and Biosynthesis of 2 Pentanethiol

Identification and Characterization in Plant and Fruit Extracts